molecular formula C18H16ClN7O2 B12386081 Hppd-IN-3

Hppd-IN-3

Cat. No.: B12386081
M. Wt: 397.8 g/mol
InChI Key: OPUWTTQBFQVNFW-UHFFFAOYSA-N
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Description

Hppd-IN-3 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the catabolism of the amino acid tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hppd-IN-3 involves multiple steps, starting from readily available starting materials. The key steps include the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization and chromatography to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Hppd-IN-3 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Hppd-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on metabolic pathways involving tyrosine catabolism.

    Medicine: Explored for potential therapeutic applications in treating diseases related to tyrosine metabolism.

    Industry: Utilized in the development of herbicides and other agrochemicals

Mechanism of Action

Hppd-IN-3 exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, disrupting the catabolism of tyrosine. The accumulation of tyrosine and its intermediates leads to various physiological effects, including oxidative stress and disruption of pigment synthesis in plants .

Comparison with Similar Compounds

Hppd-IN-3 is compared with other HPPD inhibitors such as mesotrione, isoxaflutole, and tembotrione. While all these compounds inhibit the same enzyme, this compound is noted for its higher potency and selectivity. Similar compounds include:

This compound’s unique structure and high potency make it a valuable compound for both research and practical applications.

Properties

Molecular Formula

C18H16ClN7O2

Molecular Weight

397.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-methyl-N-(1-methyltetrazol-5-yl)-2-oxobenzimidazole-4-carboxamide

InChI

InChI=1S/C18H16ClN7O2/c1-24-15-12(16(27)20-17-21-22-23-25(17)2)7-5-9-14(15)26(18(24)28)10-11-6-3-4-8-13(11)19/h3-9H,10H2,1-2H3,(H,20,21,23,27)

InChI Key

OPUWTTQBFQVNFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N(C1=O)CC3=CC=CC=C3Cl)C(=O)NC4=NN=NN4C

Origin of Product

United States

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